Product packaging for 3,3',4,4'-Isophthaloydiphthalic acid(Cat. No.:CAS No. 23646-80-2)

3,3',4,4'-Isophthaloydiphthalic acid

Cat. No.: B1627431
CAS No.: 23646-80-2
M. Wt: 462.4 g/mol
InChI Key: FOCQMELIWLXNGL-UHFFFAOYSA-N
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Description

Overview of Polycarboxylic Acid Linkers in Reticular Chemistry

Reticular chemistry is fundamentally about the assembly of molecular components—nodes (metal ions or clusters) and linkers (organic molecules)—into predictable, extended networks. orientjchem.org Polycarboxylic acids are a cornerstone of this field, prized for their ability to form strong, directional coordination bonds with metal centers. ossila.com The number and arrangement of carboxylic acid groups on the organic linker dictate the connectivity of the resulting framework and, consequently, its topology and properties. ossila.com

Simple dicarboxylic acids like terephthalic acid have been instrumental in the development of iconic MOFs, such as MOF-5. google.com However, the quest for more complex and functional materials has driven the exploration of linkers with higher carboxylate functionality. Tricarboxylic and tetracarboxylic acids, for instance, can create frameworks with higher connectivity, leading to enhanced stability and unique pore environments. ossila.com

Contextualizing 3,3',4,4'-Isophthaloydiphthalic Acid within Ligand Design Paradigms

The design of organic linkers is a critical aspect of reticular chemistry, as the linker's geometry, flexibility, and functional groups directly influence the final structure and properties of the material. The subject of this article, a tetracarboxylic acid based on a diphenyl ether or biphenyl (B1667301) core, embodies several key design principles:

High Connectivity: With four carboxylic acid groups, this linker can coordinate to multiple metal centers, promoting the formation of robust, three-dimensional frameworks. ossila.com

Functionalization: The aromatic rings of the linker can be further functionalized with other chemical groups to tune the properties of the resulting MOF, such as its hydrophobicity, catalytic activity, or sensing capabilities.

The specific substitution pattern of this compound is significant. The arrangement of the carboxyl groups allows for a variety of coordination modes, making it a versatile building block for constructing complex, multidimensional frameworks. Research on isomeric oxydiphthalic anhydrides has shown that the point of attachment significantly impacts the properties of the resulting polymers, a principle that extends to MOF synthesis. nasa.gov

Research Significance and Scope of this compound Architectures

While the majority of research on 3,3',4,4'-oxydiphthalic anhydride (B1165640) (ODPA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) has been in the field of high-performance polyimides, their potential in reticular chemistry is an area of growing interest. orientjchem.orgmdpi.com These linkers offer the potential to create MOFs with unique properties. For example, the ether linkage in ODPA-based linkers can enhance the flexibility of the framework, while the biphenyl core of BPDA provides rigidity.

The synthesis of the dianhydride forms of these acids is well-established, often involving the oxidation of corresponding tetramethyl-substituted precursors or coupling reactions of phthalic anhydride derivatives. google.comgoogle.com These dianhydrides can then be hydrolyzed to the tetracarboxylic acids for use in MOF synthesis.

The table below summarizes key information about the precursor dianhydrides.

Property3,3',4,4'-Oxydiphthalic Anhydride (ODPA)3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)
CAS Number 1823-59-2 ossila.com2420-87-3
Molecular Formula C₁₆H₆O₇ ossila.comC₁₆H₆O₆
Molecular Weight 310.21 g/mol ossila.com294.22 g/mol
Melting Point 225-229 °C ossila.com299-301 °C chemicalbook.com
Primary Application High-performance polyimides mdpi.comHigh-performance polyimides chemicalbook.com

Although specific examples of MOFs constructed solely from this compound are not widely reported under this name, research on related tetracarboxylic acid linkers demonstrates the potential of this class of molecules. For instance, MOFs built from [1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid have been synthesized and characterized, showcasing complex interpenetrated networks. mdpi.com The use of 3,3′,4,4′-biphenyltetracarboxylic acid in conjunction with other ligands has also been explored in the construction of novel MOFs. nasa.gov

The architectural possibilities afforded by this compound and its analogues are vast. The combination of high connectivity and tunable flexibility makes it a promising candidate for the development of next-generation materials for applications in gas storage, separation, catalysis, and sensing. Further research into the synthesis and characterization of MOFs based on this specific linker is warranted to fully unlock its potential in advanced materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14O10 B1627431 3,3',4,4'-Isophthaloydiphthalic acid CAS No. 23646-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O10/c25-19(13-4-6-15(21(27)28)17(9-13)23(31)32)11-2-1-3-12(8-11)20(26)14-5-7-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQMELIWLXNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592606
Record name 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23646-80-2
Record name 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,3 ,4,4 Isophthaloydiphthalic Acid

Precursor Synthesis and Functional Group Transformations

The construction of the central diaryl ketone structure is a critical initial step. This is typically followed by functional group transformations to yield the final tetracarboxylic acid.

A foundational method for creating the diaryl ketone core is the Friedel-Crafts acylation . nih.govsigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.com For the target molecule, this could involve the reaction of a phthalic acid derivative with isophthaloyl chloride in the presence of a catalyst like aluminum chloride (AlCl₃). nih.govorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as an electrophile, attacking the aromatic ring to form the ketone. sigmaaldrich.com

Another classical approach to forming the core structure is the Ullmann condensation , which is a copper-catalyzed reaction used to synthesize diaryl ethers, thioethers, and amines. wikipedia.orgsynarchive.com While typically used for C-O or C-N bond formation, variations of this reaction could potentially be adapted for creating the central C-C linkage under specific catalytic conditions. Traditional Ullmann reactions often require high temperatures (over 200°C) and polar solvents. wikipedia.orgacs.org

Once the core structure containing appropriate precursor groups is assembled, the carboxylic acid functionalities are introduced. A prevalent and robust method is the oxidation of alkyl groups attached to the aromatic rings. Methyl groups, in particular, can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid, or nitric acid. google.combritannica.com For instance, a precursor molecule like 3,3',4,4'-tetramethylisophthalophenone could be subjected to strong oxidation to convert the four methyl groups into carboxylic acid groups. organic-chemistry.orgresearchgate.net The reaction conditions, including the choice of oxidant and temperature, are critical to ensure complete oxidation without significant degradation of the aromatic rings. tandfonline.com

Alternative functional group transformations include the hydrolysis of nitriles or esters. If the precursor synthesis is designed to introduce nitrile (-CN) or ester (-COOR) groups at the 3,3',4,4' positions, a subsequent hydrolysis step under acidic or basic conditions would yield the desired carboxylic acid groups.

Direct Synthesis Routes for 3,3',4,4'-Isophthaloydiphthalic Acid

Direct synthesis methods, particularly those yielding crystalline products, are often employed in the preparation of polycarboxylic acids intended for use as linkers in coordination polymers or metal-organic frameworks (MOFs).

Solvothermal and hydrothermal synthesis are highly effective methods for preparing crystalline materials, including coordination polymers from carboxylate linkers. znaturforsch.com These techniques involve heating the reactants in a sealed vessel (an autoclave) with a solvent at temperatures above its boiling point, leading to increased pressure. researchgate.net When water is the solvent, the method is termed hydrothermal synthesis. acs.org

These methods offer several advantages, including the ability to grow high-quality single crystals and the formation of unique, sometimes metastable, structures that are inaccessible through other routes. researchgate.net The reaction conditions—such as temperature, pressure, solvent type, pH, and reactant concentrations—are critical parameters that influence the final product's structure, topology, and properties. researchgate.netscispace.com For a molecule like this compound, these methods would typically be used to react the acid as an organic linker with metal ions to form a crystalline MOF. rsc.orgresearchgate.net

The table below summarizes typical conditions for solvothermal/hydrothermal synthesis of metal-organic frameworks using aromatic carboxylate linkers.

ParameterTypical Range/ConditionsInfluence on Synthesis
Temperature90°C - 220°CAffects reaction kinetics, crystal phase, and can induce in-situ ligand transformations. znaturforsch.comrsc.org
SolventWater, DMF, DEF, Methanol, EthanolInfluences solubility of reactants, can act as a template, and may coordinate to the metal center. researchgate.net
pHAcidic to Basic (can be adjusted with additives)Determines the deprotonation state of the carboxylate linker and can affect the final framework structure. researchgate.net
PressureAutogenous (generated by heating the sealed vessel)Increases solvent density and reactant solubility.
ReactantsCarboxylate Linker, Metal Salt (e.g., nitrates, chlorides)The geometry of the linker and coordination preference of the metal dictate the network topology. researchgate.net

Inspired by natural biomineralization processes, biomimetic crystallization has emerged as a green and gentle method for synthesizing MOFs. escholarship.orgresearchgate.net This approach utilizes biomacromolecules like proteins, DNA, or polysaccharides to induce the crystallization of MOFs in aqueous solutions at or near room temperature. researchgate.netrsc.org The biomolecule acts as a nucleating agent, concentrating the framework's building blocks (metal ions and organic linkers) and facilitating their self-assembly. researchgate.net

A key advantage of this method is its compatibility with sensitive functional groups and the avoidance of harsh solvents and high temperatures. escholarship.org For carboxylate linkers, this aqueous-phase synthesis represents a significant step towards environmentally benign production processes. The resulting biomacromolecule@MOF composite materials often exhibit enhanced stability and functionality. researchgate.net Research in this area aims to understand the spatiotemporal tracking of molecules during the crystallization process to better control the final structure and properties of the materials. escholarship.org

Methodological Advancements in Diphthalic Acid Synthesis

Recent advancements in synthetic organic chemistry focus on improving efficiency, selectivity, and sustainability, often referred to as "green chemistry". nih.gov These principles are increasingly applied to the synthesis of aromatic carboxylic acids.

Microwave-assisted synthesis has become a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. nih.gov Microwave irradiation can be applied to various reaction types, including oxidations and coupling reactions. google.comacs.org For instance, microwave-assisted protodecarboxylation of aromatic carboxylic acids has been shown to be highly efficient. rsc.org Microwave heating can also be used in the polymerization of monomers initiated by carboxylic acids. researchgate.netresearchgate.net

Catalytic advancements are moving away from stoichiometric, often toxic, reagents towards more efficient and recyclable catalytic systems. This includes the development of novel catalysts for Friedel-Crafts acylations that operate under milder conditions and the use of palladium-catalyzed cross-coupling reactions to form C-C bonds, which can be an alternative to traditional methods. thieme-connect.comtnstate.edu

Green chemistry approaches emphasize the use of renewable resources, environmentally benign solvents like water, and energy-efficient processes. wjpmr.com Photocatalytic and electrochemical methods are being explored for the carboxylation of aromatic compounds using CO₂ as a renewable C1 feedstock. These techniques operate under mild conditions and offer high selectivity, representing a sustainable pathway for the synthesis of aromatic carboxylic acids. researchgate.nettandfonline.com

Coordination Chemistry and Metal Organic Framework Mof Construction with 3,3 ,4,4 Isophthaloydiphthalic Acid

Ligand Coordination Modes and Supramolecular Synthons of 3,3',4,4'-Tetracarboxylate Ligands

The versatility of tetracarboxylate linkers like benzophenone-3,3',4,4'-tetracarboxylic acid (H₄bptc) stems from the multiple coordination possibilities offered by their four carboxylic acid groups. These groups can be fully or partially deprotonated under different synthesis conditions, particularly varying pH, leading to anions like H₂bptc²⁻, Hbptc³⁻, or bptc⁴⁻. rsc.org This variable denticity is crucial in determining the final structure of the coordination polymer.

The carboxylate groups exhibit a variety of coordination modes, including monodentate, bidentate chelating, and bidentate bridging fashions. rsc.orgdaneshyari.com The specific mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the reaction temperature. For instance, in a series of MOFs constructed with 3,3′,4,4′-benzophenonetetracarboxylic acid, the degree of linker deprotonation and its coordination modes were found to be highly dependent on the pH of the reaction medium. rsc.org

Beyond direct metal-ligand coordination, these linkers participate in forming predictable non-covalent interactions known as supramolecular synthons. The most common synthon is the hydrogen-bonded carboxylic acid dimer, which can form between partially protonated linkers. rsc.org Hydrogen bonds also frequently occur between the linker's carboxylate or carbonyl oxygen atoms and coordinated or guest solvent molecules (e.g., water, DMF). rsc.orgnih.gov These interactions add another layer of control, often directing the assembly of 1D or 2D motifs into complex 3D supramolecular architectures. researchgate.net The central biphenyl (B1667301) or benzophenone (B1666685) core also plays a critical role, with the rotational freedom around the C-C single bond in biphenyl-based linkers allowing for different dihedral angles, which profoundly influences the resulting framework topology. rsc.orgrsc.org

Design Principles for MOFs and Coordination Polymers Utilizing 3,3',4,4'-Tetracarboxylate Ligands

The design of MOFs is a key aspect of reticular chemistry, where building blocks with well-defined geometry are assembled to create materials with predetermined structures and properties.

The choice of the metal-containing node, or Secondary Building Unit (SBU), is fundamental to the design of MOFs. Tetracarboxylate linkers have been successfully combined with a wide range of metal ions, including transition metals like Cu(II), Zn(II), Mn(II), and Co(II), as well as lanthanides (Ln³⁺) and high-valent metals like Zr(IV). rsc.orgnih.govnih.govnih.gov

These combinations give rise to a variety of SBUs. For example, with Cu(II) and Zn(II), the dinuclear paddlewheel cluster, [M₂(COO)₄], is a common and well-studied SBU that acts as a square-planar, 4-connecting node. berkeley.edu In other cases, single metal ions or different polynuclear clusters can form. Zirconium, for instance, famously forms the highly robust hexanuclear oxo-cluster, [Zr₆O₄(OH)₄(COO)₁₂], which acts as a 12-connecting node and imparts exceptional thermal and chemical stability to the resulting MOFs, such as those in the UiO series. nih.govuni-muenchen.de The table below summarizes some of the MOFs constructed from these linkers.

MOF Name/FormulaLinkerMetal Ion/SBUKey Structural FeatureRef.
{[Cu₂(bptc)(bpa)₂(H₂O)]·6.5H₂O}nH₄bptcCu(II)3D, trinodal, 4-connected self-penetrating network rsc.org
{[Mn₂(bptc)(bpa)(μ₂-H₂O)(H₂O)₅]·H₂O}nH₄bptcMn(II)3D network with 4,6-connectivity rsc.org
InOF-12Biphenyl-3,3',4,4'-tetracarboxylic acidIn(III)3D network with pts topology rsc.org
[Cu₂(L¹)(H₂O)₂]Dihydroxy-functionalized tetracarboxylateCu(II) Paddlewheel3D network with PtS topology nih.gov
[Zn₆(μ₄-O)(L¹)₂(L¹-H₂)]Dihydroxy-functionalized tetracarboxylateZn(II) Oxo-cluster3D network with novel topology nih.gov
{[Eu₄(BPTC)₂(OAc)₄(DMA)₄]·2DMA·2H₂O}nBiphenyl-3,3',5,5'-tetracarboxylic acidEu(III) Tetranuclear cluster2D coordination polymer nih.gov

The final topology of a MOF is not only determined by the geometry of its building blocks but is also highly sensitive to the reaction conditions. The stoichiometry of reactants (metal-to-ligand ratio) can dictate which of several possible phases is formed. researchgate.net Furthermore, the pH of the synthesis medium plays a critical role, as it controls the deprotonation state of the carboxylic acid groups, thereby altering the linker's charge and connectivity and adjusting the final structure. rsc.org

The use of modulators, typically small monofunctional molecules like monocarboxylic acids (e.g., formic acid, acetic acid), is a powerful strategy in MOF synthesis. researchgate.net Modulators compete with the primary linker for coordination to the metal centers, which can slow down the crystallization rate, leading to larger, higher-quality crystals with fewer defects. researchgate.net In the synthesis of Zr-MOFs, modulators are essential for controlling the nucleation and growth process and can prevent the formation of dense, non-porous phases. uni-muenchen.deresearchgate.net Sometimes, these modulator molecules can be incorporated into the final structure, capping the SBUs at coordination sites not occupied by the primary linker. researchgate.net

The use of tetratopic linkers inherently favors the formation of highly connected, three-dimensional frameworks due to the linker's ability to connect to multiple metal centers in different directions. nih.govnih.gov This high connectivity is a key factor in producing MOFs with robust and porous structures.

However, the final dimensionality can be tuned. For example, by carefully selecting the metal ion and ancillary ligands (N-donor ligands like bipyridine), it is possible to direct the formation of 1D chains or 2D layers, which can then self-assemble into 3D supramolecular networks via hydrogen bonding or π-π stacking. nih.gov Research on barium coordination polymers demonstrated that by changing from a tetracarboxylic acid to a dicarboxylic acid linker, the dimensionality of the inorganic connectivity could be systematically reduced from 3D to 2D and 1D. acs.orgfigshare.comcornell.edu

The specific way in which nodes and linkers connect defines the network topology. MOFs based on tetracarboxylate linkers have been shown to form a variety of network topologies, which are often described using three-letter symbols from the Reticular Chemistry Structure Resource (RCSR). For example, frameworks with pts , fsc , and PtS topologies have been reported, each representing a unique mode of interlinking the building units in three-dimensional space. rsc.orgresearchgate.netrsc.orgnih.gov The topology, in turn, has a significant impact on the material's properties, such as its thermal expansion. rsc.orgresearchgate.net

Crystal Growth Control and Crystallinity in 3,3',4,4'-Tetracarboxylate Based Materials

Controlling the size, shape (morphology), and quality of MOF crystals is crucial for their application. For instance, nanocrystals are often preferred for catalytic applications due to their high external surface area, while larger, well-defined crystals are needed for single-crystal X-ray diffraction studies.

Crystal morphology can be engineered by introducing additives or modulators into the synthesis mixture. d-nb.info These molecules can selectively adsorb onto specific crystallographic faces, inhibiting their growth and allowing other faces to become more prominent, thus changing the crystal's final shape from a cube to an octahedron, for example. researchgate.netd-nb.info The concentration of reactants and the choice of solvent can also influence crystal morphology and size. acs.org

Maintaining the crystallinity of the framework after synthesis is paramount, especially for applications that rely on porosity, such as gas storage and separation. The activation process, which involves removing guest solvent molecules from the pores, must be performed carefully to prevent the collapse of the framework. researchgate.net The inherent stability of MOFs built from robust SBUs, such as the Zr₆-cluster, makes them particularly resistant to loss of crystallinity during activation and subsequent use. nih.gov

Supramolecular Organization and Crystal Engineering of 3,3 ,4,4 Isophthaloydiphthalic Acid Architectures

Fundamental Non-Covalent Interactions Driving Self-Assembly

The spontaneous organization of 3,3',4,4'-Isophthaloydiphthalic acid molecules into well-defined architectures is a testament to the power and specificity of non-covalent interactions. These forces, though weaker than covalent bonds, act in concert to create robust and complex crystalline frameworks.

Directed Hydrogen Bonding Arrays of this compound

Hydrogen bonding is the primary directional force in the self-assembly of this compound. The four carboxylic acid groups are potent hydrogen bond donors and acceptors, leading to the formation of predictable and recurring motifs known as supramolecular synthons.

In the crystalline state, particularly in its dihydrate form, the acid molecules engage in extensive intermolecular O-H···O hydrogen bonds. nih.gov These interactions link the carboxylic acid units, creating one-dimensional zigzag chains. nih.gov Furthermore, water molecules are integral to the hydrogen-bonding network, acting as both donors and acceptors. They participate in O-H···O bonds with the carboxylic acid groups and can form bifurcated O-H···(O,O) hydrogen bonds, contributing to the formation of a two-dimensional supramolecular layer. nih.gov These layers are then interconnected by further hydrogen bonds involving the water molecules, ultimately giving rise to a stable three-dimensional network. nih.gov

Aromatic Stacking (π–π Interactions) in this compound Frameworks

The biphenyl (B1667301) core of this compound provides a platform for aromatic stacking, or π–π interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, play a significant role in the stabilization of the crystal structure.

Strategies for Crystal Engineering with this compound

The predictable nature of the non-covalent interactions involving this compound makes it an excellent candidate for crystal engineering, a field focused on the design and synthesis of crystalline solids with desired properties.

Engineering of Multi-Component Crystalline Solids

A powerful strategy in crystal engineering is the formation of multi-component crystals, such as co-crystals and salts, where the target molecule is crystallized with another molecular species. nih.gov This approach allows for the modification of physicochemical properties without altering the covalent structure of the active molecule.

Control over Crystal Packing and Supramolecular Synthon Fidelity

Achieving control over the final crystal structure is a central goal of crystal engineering. For this compound, this involves manipulating the factors that influence the formation and fidelity of supramolecular synthons. The choice of solvent during crystallization can play a crucial role, as solvent molecules can be incorporated into the crystal lattice (as seen in the dihydrate form) and participate in the hydrogen-bonding network, thereby directing the assembly towards a particular polymorph or solvate. nih.gov

Compound List

Compound Name
This compound
4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate
Biphenyl-2,2′,4,4′-tetracarboxylic acid monohydrate
1,1′-Biphenyl-2,3,3′,4′-tetracarboxylic acid monohydrate

Data Tables

Table 1: Crystal Data for this compound Dihydrate

ParameterValue
Chemical FormulaC₁₆H₁₀O₈·2H₂O
Molecular Weight366.27
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5858 (16)
b (Å)6.6618 (19)
c (Å)11.086 (3)
α (°)93.126 (5)
β (°)91.404 (4)
γ (°)109.110 (4)
Volume (ų)388.81 (19)
Z1
Data sourced from nih.gov

Table 2: Selected Hydrogen Bond Geometries for this compound Dihydrate

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1-H1···O30.821.832.648 (1)173
O4-H4···O50.821.952.768 (1)174
O5-H5A···O20.852.212.999 (2)154
O5-H5A···O30.852.503.167 (2)136
O5-H5B···O20.852.012.846 (2)168
Data sourced from nih.gov

Hierarchical Self-Assembly and Nanostructure Formation

The intricate process of hierarchical self-assembly governs the spontaneous organization of molecules into well-defined, ordered structures across multiple length scales. This phenomenon is fundamental in nature and is increasingly harnessed in materials science to create complex, functional nanomaterials. In the context of this compound and its derivatives, hierarchical self-assembly dictates the formation of diverse and sophisticated nanostructures, driven by a combination of non-covalent interactions.

The primary building blocks, the acid molecules themselves, first assemble into primary structures through specific interactions. These initial assemblies then act as monomers for the next level of organization, leading to the formation of larger, more complex architectures. This stepwise assembly allows for a high degree of control over the final morphology and properties of the resulting nanostructures.

A notable example of hierarchical self-assembly can be observed in derivatives of isophthalic acid, such as 5-alkylamido isophthalic acids. These molecules have been shown to undergo a hierarchical process that begins with the formation of cyclic hexamers. These hexamers are formed through hydrogen bonding between the carboxylic acid groups of the isophthalic acid moieties. Subsequently, these hexameric units stack upon one another to form elementary fibers. This stacking is stabilized by further hydrogen bonding involving the amide linker groups and π–π stacking interactions between the aromatic rings. nih.gov These elementary fibers can then further bundle together to create more complex, three-dimensional networks.

The formation of such hierarchical structures is not limited to purely organic systems. In the realm of metal-organic frameworks (MOFs), where organic linkers like this compound connect metal nodes, hierarchical structures can be intentionally designed. These hierarchical MOFs can possess a multi-scale porosity, incorporating micropores, mesopores, and even macropores within a single framework. Such structures are advantageous for applications like catalysis and separation, as they can enhance diffusion kinetics and the accessibility of active sites.

The principles of hierarchical self-assembly are also evident in the formation of chiral nanostructures. The chirality of the initial building blocks, or the chiral environment during assembly, can direct the formation of helical and other complex chiral architectures. This has been demonstrated with various organic molecules where the chirality is transferred from the molecular level to the supramolecular level, resulting in structures like helical nanotubes. nih.gov Although direct studies on the chiral self-assembly of this compound are not extensively documented, the principles derived from similar systems suggest a high potential for this molecule to form complex chiral nanostructures under appropriate conditions.

Research Applications of 3,3 ,4,4 Isophthaloydiphthalic Acid Derived Materials

Catalysis in Advanced Chemical Processes

Materials derived from 3,3',4,4'-Isophthaloydiphthalic acid, particularly Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), are emerging as versatile platforms for catalytic applications. The inherent properties of these materials, such as high surface area, tunable porosity, and the presence of catalytically active sites, make them suitable for a range of advanced chemical processes.

Heterogeneous Catalysis with this compound MOFs/CPs

Metal-organic frameworks constructed using derivatives of isophthalic acid have demonstrated significant potential as heterogeneous catalysts. These crystalline materials, composed of metal nodes and organic linkers, offer well-defined active sites, which is advantageous for catalytic reactions. The catalytic activity of these MOFs can often be attributed to the metal centers acting as Lewis acids or the functional groups on the organic linkers participating in the reaction. For instance, MOFs have been successfully employed as catalysts in various organic transformations, including oxidation and condensation reactions. The porous nature of these materials allows for the diffusion of reactants to the active sites and the subsequent release of products, a key feature of effective heterogeneous catalysts. The ability to recycle and reuse these solid catalysts without significant loss of activity is another critical advantage, promoting more sustainable chemical processes.

Photocatalytic Degradation of Organic Substrates

The photocatalytic properties of MOFs and CPs, including those based on isophthalic acid derivatives, are an area of growing research interest for environmental remediation. These materials can act as semiconductors, absorbing light to generate electron-hole pairs that produce reactive oxygen species. These species are highly effective in breaking down organic pollutants in water into less harmful substances. The efficiency of photocatalytic degradation depends on factors such as the material's band gap, surface area, and the stability of the framework under irradiation. Research has shown that MOFs can be effective in the photodegradation of various organic dyes, such as methyl violet and Rhodamine B, under UV light. The mechanism often involves the generation of powerful oxidants that mineralize the dye molecules.

Acid-Base Catalytic Sites in Framework Materials

The framework of MOFs derived from ligands like this compound can be designed to possess both acidic and basic catalytic sites. The carboxylic acid groups of the linker can act as Brønsted acids, while the metal nodes can function as Lewis acids. Furthermore, uncoordinated nitrogen or oxygen atoms within the organic linker can serve as basic sites. The presence and accessibility of these acid-base sites are crucial for catalyzing a variety of chemical reactions. For example, the manipulation of synthesis conditions can influence the formation of specific isomers in isophthalate-based MOFs, which in turn affects their catalytic and adsorption properties. The strategic incorporation of functional groups within the organic linker is a key method for tuning the acid-base properties of the resulting framework material.

Gas Sorption, Storage, and Separation Sciences

The porous nature of MOFs and CPs derived from this compound and related linkers makes them excellent candidates for applications in gas sorption, storage, and separation. Their high surface areas and tunable pore sizes and functionalities allow for the selective adsorption of specific gas molecules.

Chemical Sensing and Chemoresponsive Materials

Luminescent Sensing of Analytes by 3,3',4,4'-Isophthaloyldiphthalic Acid Coordination Compounds

There is currently a lack of published research detailing the synthesis and application of luminescent coordination compounds or metal-organic frameworks (MOFs) derived from 3,3',4,4'-isophthaloyldiphthalic acid for the purpose of analyte sensing. While coordination polymers based on other aromatic polycarboxylic acids have been extensively studied as luminescent sensors, specific data for 3,3',4,4'-isophthaloyldiphthalic acid are not available.

Detection of Environmentally Relevant Species (e.g., metal ions, anions, small organic molecules)

Consistent with the previous section, no specific studies have been found that utilize materials derived from 3,3',4,4'-isophthaloyldiphthalic acid for the detection of environmentally relevant species such as metal ions, anions, or small organic molecules.

Advanced Separation Technologies

Adsorptive Separation of Molecular Species

There is a scarcity of research focused on the application of porous materials derived from 3,3',4,4'-isophthaloyldiphthalic acid for the adsorptive separation of molecular species. The potential for creating porous polymers or frameworks from this building block exists, but their efficacy in separation applications has not been reported in the available literature.

Computational and Theoretical Studies on 3,3 ,4,4 Isophthaloydiphthalic Acid Systems

Molecular Modeling and Simulation of Ligand-Metal Interactions

Molecular modeling and simulation are powerful techniques to elucidate the intricate interactions between ligands and metal ions. For a polyfunctional ligand such as 3,3',4,4'-Isophthaloydiphthalic acid, which possesses multiple carboxylic acid groups, understanding its coordination behavior with different metal centers is crucial for the design of novel metal-organic frameworks (MOFs), coordination polymers, and other functional materials.

Molecular mechanics simulations, often employed for large systems, can predict the conformational preferences of the ligand and the geometry of its metal complexes. These simulations utilize force fields to calculate the potential energy of the system as a function of its atomic coordinates. By exploring the potential energy surface, researchers can identify stable binding modes and coordination geometries. For instance, simulations can reveal how the flexible isophthaloyl bridge in this compound allows it to adopt various conformations to accommodate the coordination preferences of different metal ions.

Molecular dynamics (MD) simulations provide further insights into the dynamic behavior of ligand-metal systems in solution or the solid state. arxiv.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the time evolution of molecular structures, revealing information about the stability of metal-ligand bonds, ligand exchange processes, and the role of solvent molecules in the coordination sphere. arxiv.org

The chelate effect, which describes the enhanced stability of complexes with polydentate ligands compared to those with monodentate ligands, can be quantitatively studied through computational methods. arxiv.org For this compound, simulations can help to understand the thermodynamic driving forces behind the formation of stable multi-ring chelate structures with metal ions. The insights gained from these simulations are instrumental in designing ligands for specific applications, such as selective metal ion sequestration or catalysis. mdpi.com

Table 1: Representative Simulation Parameters for Ligand-Metal Interaction Studies

Parameter Description Typical Value/Method
Force Field A set of empirical energy functions used to calculate the potential energy of a system of atoms. AMBER, CHARMM, UFF
Simulation Time The total time duration of the molecular dynamics simulation. 100 ns - 1 µs
Temperature The temperature at which the simulation is performed. 298 K (Room Temperature)
Pressure The pressure at which the simulation is performed (for NPT simulations). 1 atm
Ensemble The statistical ensemble used in the simulation (e.g., NVT, NPT). NPT (Isothermal-Isobaric)
Solvent Model The model used to represent the solvent molecules. TIP3P, SPC/E for water

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become the workhorse of computational quantum chemistry for studying the electronic structure and bonding of molecules. nih.govresearchgate.net DFT calculations provide a balance between accuracy and computational cost, making them suitable for investigating relatively large molecules like this compound.

DFT calculations can accurately predict the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. mdpi.com This information is fundamental for understanding the molecule's three-dimensional structure and conformational flexibility. Furthermore, vibrational analysis based on DFT can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the calculated structure. nih.gov

A key aspect of DFT is its ability to describe the electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters that determine the molecule's reactivity and electronic behavior. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its potential for charge transfer interactions. mdpi.com A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, often performed as a post-processing step in DFT calculations, provides a detailed picture of the bonding within the molecule. mdpi.com It allows for the quantification of charge distribution on different atoms, the identification of donor-acceptor interactions, and the analysis of hyperconjugative effects that contribute to molecular stability. For this compound, NBO analysis can elucidate the electronic nature of the carboxylic acid groups and the aromatic rings, and how they are influenced by the isophthaloyl linkage.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Calculated Value Unit
HOMO Energy -7.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 5.4 eV
Dipole Moment 3.2 Debye
Ionization Potential 7.8 eV
Electron Affinity 1.9 eV

Prediction and Optimization of Material Properties and Performance

A major goal of computational chemistry is to predict the properties of new materials before they are synthesized, thereby guiding experimental efforts and accelerating the discovery process. mdpi.com The computational data obtained for this compound can be used to predict the properties of materials derived from it, such as polymers and MOFs.

For instance, the mechanical properties of polymers incorporating this compound as a monomer can be estimated using multiscale modeling approaches. The properties of individual polymer chains, such as their persistence length and conformational behavior, can be studied using molecular dynamics simulations. This information can then be used as input for larger-scale models to predict bulk properties like the Young's modulus, tensile strength, and glass transition temperature.

In the context of MOFs, computational methods can be employed to predict the crystal structure, pore size, and surface area of frameworks constructed from this compound and various metal nodes. researchgate.net Grand Canonical Monte Carlo (GCMC) simulations can then be used to predict the gas adsorption properties of these hypothetical MOFs, assessing their potential for applications such as carbon capture, gas storage, and separations.

Furthermore, the electronic properties of the resulting materials can be predicted. For example, the band structure and density of states (DOS) of a MOF can be calculated using DFT to determine whether the material is a semiconductor, insulator, or conductor. researchgate.net These calculations can also provide insights into the material's optical properties, such as its absorption spectrum and potential for photocatalytic activity. researchgate.net By systematically varying the metal ion and the connectivity of the framework, researchers can computationally screen for materials with optimized properties for specific applications.

Table 3: Predicted Properties of a Hypothetical MOF Derived from this compound and a Divalent Metal Ion

Property Predicted Value/Range Method of Prediction
Crystal System Orthorhombic Powder X-ray Diffraction Simulation
Pore Diameter 10 - 15 Å
Surface Area (BET) 1500 - 2500 m²/g
CO₂ Adsorption Capacity 2 - 4 mmol/g (at 1 bar, 298 K)
Band Gap 3.5 - 4.0 eV

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions of 3,3',4,4'-Isophthaloydiphthalic Acid

The primary academic contributions of this compound and related aromatic carboxylic acids lie in their utility as foundational components for high-performance materials. The specific arrangement of its functional groups allows for the synthesis of polymers and network solids with predictable and desirable characteristics.

High-Performance Polymers: Aromatic tetracarboxylic acids are crucial precursors for commercially significant polymers. wikipedia.orgatamanchemicals.com When reacted with diamines, the dianhydride form of this acid is used to produce polyimides. These materials are renowned for their outstanding thermal stability, chemical resistance, and excellent mechanical and electrical insulating properties. mdpi.org The isophthaloyl core introduces a kinked, rigid structure that influences the polymer's solubility and processing characteristics while maintaining high thermal performance.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The four carboxylate groups of the molecule can act as potent coordination sites for metal ions. This functionality is exploited in the design of coordination polymers and MOFs. nih.gov By linking metal centers, this compound can be used to construct robust, porous frameworks. These materials are academically significant for their potential applications in gas storage, separation, and heterogeneous catalysis, where the pore size and chemical environment of the framework are critical.

Table 1: Key Academic Contributions and Resulting Applications

Area of Contribution Resulting Material Class Key Properties Imparted Potential Applications
Polymer Chemistry Polyimides, Polyesters Thermal Stability, Chemical Resistance, Mechanical Strength Aerospace components, electronics, insulation materials

Emerging Research Directions in Reticular and Supramolecular Chemistry

The future of this compound is increasingly tied to the sophisticated fields of reticular and supramolecular chemistry, where molecules are used as precise building blocks for functional materials.

Reticular Chemistry: This field focuses on linking molecular building blocks into predetermined network structures. The defined geometry of this compound makes it an ideal candidate for designing novel MOFs and covalent organic frameworks (COFs) with complex topologies. Future research is aimed at creating frameworks with precisely tailored pore environments for highly selective molecular recognition, sensing applications, and advanced catalytic processes. The ability to incorporate different metal ions can also tune the electronic and magnetic properties of the resulting materials. nih.gov

Supramolecular Chemistry: Beyond strong covalent or coordination bonds, this acid can participate in forming complex assemblies through weaker, non-covalent interactions like hydrogen bonding and π-π stacking. wikipedia.org Research is emerging on how these interactions can be used to guide the self-assembly of intricate, multi-component architectures. nih.govnih.gov These supramolecular systems could find applications in areas like drug delivery, where assemblies can be designed to respond to specific environmental stimuli such as pH or temperature. nih.gov

Potential for Scalable and Sustainable Synthesis and Application Development

While this compound holds significant academic promise, its broader application hinges on the development of efficient and environmentally responsible manufacturing processes.

Scalable Synthesis: The synthesis of complex aromatic carboxylic acids is often a multi-step process that can be challenging to scale up. nih.gov Future research must focus on developing robust, high-yield synthetic routes that avoid tedious purification steps like chromatography. nih.gov Methodologies that offer clean reactions with easy isolation of the final product are critical for making this and similar molecules commercially viable. nih.govchemrxiv.org

Sustainable Chemistry: A key challenge is to align the synthesis of such specialty chemicals with the principles of green chemistry. This involves exploring the use of less hazardous reagents, recyclable catalysts, and greener solvents. mdpi.orgnih.gov For instance, developing catalytic systems that operate under milder conditions or utilizing visible-light photoredox catalysis could provide more sustainable pathways for producing acyl radical precursors from carboxylic acids. nih.gov The development of environmentally friendly synthesis for tetracarboxylic acids is an active area of research. mdpi.org

| Applications | High cost of the monomer can limit use to niche, high-value areas. | Reducing synthesis cost to enable broader use in membranes for separation, advanced composites, and functional coatings. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3',4,4'-Isophthaloydiphthalic acid, and what are their key mechanistic considerations?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving isophthalic acid derivatives under acidic or thermal conditions. A common approach involves the reaction of 3,3',4,4'-benzophenonetetracarboxylic acid precursors, where acid catalysis (e.g., sulfuric acid) facilitates cyclization and dehydration. Key considerations include reaction temperature (150–200°C), solvent polarity, and purification via recrystallization to achieve high purity . Mechanistically, the reaction proceeds through intermediate anhydride formation, confirmed by FT-IR analysis of carbonyl stretching frequencies .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming aromatic proton environments and carboxylate groups. For example, carboxyl protons appear as broad singlets near δ 12–14 ppm in DMSO-d6 .
  • XRD Analysis : Single-crystal X-ray diffraction (e.g., Cu Kα radiation) resolves the planar geometry of the tetracarboxylic acid core, with typical triclinic or monoclinic crystal systems (space group P-1 or P21_1/c) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition temperatures >300°C for polyimide precursors .

Q. What role does this compound play in epoxy resin curing, and how does its structure influence crosslinking efficiency?

  • Methodological Answer : The tetracarboxylic acid acts as a curing agent via esterification with epoxy groups. Its rigid, planar structure enhances crosslink density, improving mechanical stability. Kinetic studies using differential scanning calorimetry (DSC) reveal optimal curing at 180–220°C, with stoichiometric ratios of 1:1 (epoxy:acid) to minimize unreacted residues .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data reported for polyimides derived from this compound?

  • Methodological Answer : Discrepancies often arise from variations in polymerization conditions (e.g., imidization temperature, solvent traces). To standardize results:

  • Conduct controlled TGA under inert atmospheres (N2_2 or Ar) with heating rates ≤10°C/min.
  • Compare data with reference polyimides (e.g., PMDA-ODA) to isolate structural effects.
  • Use FT-IR to confirm complete imidization (absence of amic acid peaks at 1650 cm1^{-1}) .

Q. What strategies optimize the synthesis of metal-organic frameworks (MOFs) using this compound as a ligand?

  • Methodological Answer :

  • Solvothermal Synthesis : Use DMF/water mixtures (80–120°C) to enhance ligand solubility and coordination with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}).
  • Post-Synthetic Modification : Introduce halogen substituents (e.g., fluorine) to modulate pore size and stability, as seen in analogous biphenyl-dicarboxylic acid MOFs .
  • Characterization : Pair BET surface area analysis with PXRD to confirm framework integrity after activation .

Q. How do halogen substitutions on the aromatic rings of derivatives affect their coordination chemistry and catalytic applications?

  • Methodological Answer : Halogens (e.g., F, Cl) alter electron density and steric hindrance. For example:

  • Fluorinated Derivatives : Enhance Lewis acidity in Pd(II) complexes, improving catalytic efficiency in Suzuki-Miyaura couplings (e.g., 85–95% yield in aqueous conditions) .
  • Chlorinated Analogues : Increase thermal stability but reduce solubility, requiring polar aprotic solvents (e.g., DMSO) for reactions .
  • Validation : XPS and cyclic voltammetry quantify electronic effects on metal centers .

Q. What methodological approaches are recommended for analyzing contradictory solubility data in different solvent systems?

  • Methodological Answer :

  • Solubility Parameters : Use Hansen solubility parameters (δd_d, δp_p, δh_h) to predict compatibility. For instance, high δh_h solvents (e.g., DMF) dissolve the acid better than low-polarity solvents (e.g., toluene) .
  • Controlled Experiments : Measure solubility at fixed temperatures (25°C, 50°C) via gravimetric analysis, accounting for hygroscopicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.